2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Overview
Description
2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, a piperidine ring, and a tetrahydroisoquinoline moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorobenzene derivative.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonation reaction, typically using methanesulfonyl chloride.
Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, involving an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-{1-[(4-BROMOPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
- 2-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness
The uniqueness of 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE lies in its fluorophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3S/c23-21-7-5-17(6-8-21)16-29(27,28)25-13-10-19(11-14-25)22(26)24-12-9-18-3-1-2-4-20(18)15-24/h1-8,19H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIVTVDPNATWMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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